Cas no 2137583-04-9 (3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-5-one)

3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-5-one Chemical and Physical Properties
Names and Identifiers
-
- 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-5-one
- EN300-1075449
- 3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-5-one
- 2137583-04-9
-
- Inchi: 1S/C11H15N3O/c15-8-2-1-4-11(6-8)10-9(3-5-14-11)12-7-13-10/h7,14H,1-6H2,(H,12,13)
- InChI Key: ZUZVZBMYSBDWJX-UHFFFAOYSA-N
- SMILES: O=C1CCCC2(C3=C(CCN2)NC=N3)C1
Computed Properties
- Exact Mass: 205.121512110g/mol
- Monoisotopic Mass: 205.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.8Ų
- XLogP3: -0.4
3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1075449-5.0g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-5-one |
2137583-04-9 | 5g |
$3894.0 | 2023-05-23 | ||
Enamine | EN300-1075449-0.1g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-5-one |
2137583-04-9 | 95% | 0.1g |
$1183.0 | 2023-10-28 | |
Enamine | EN300-1075449-10g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-5-one |
2137583-04-9 | 95% | 10g |
$5774.0 | 2023-10-28 | |
Enamine | EN300-1075449-0.5g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-5-one |
2137583-04-9 | 95% | 0.5g |
$1289.0 | 2023-10-28 | |
Enamine | EN300-1075449-2.5g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-5-one |
2137583-04-9 | 95% | 2.5g |
$2631.0 | 2023-10-28 | |
Enamine | EN300-1075449-5g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-5-one |
2137583-04-9 | 95% | 5g |
$3894.0 | 2023-10-28 | |
Enamine | EN300-1075449-1g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-5-one |
2137583-04-9 | 95% | 1g |
$1343.0 | 2023-10-28 | |
Enamine | EN300-1075449-10.0g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-5-one |
2137583-04-9 | 10g |
$5774.0 | 2023-05-23 | ||
Enamine | EN300-1075449-0.05g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-5-one |
2137583-04-9 | 95% | 0.05g |
$1129.0 | 2023-10-28 | |
Enamine | EN300-1075449-0.25g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-5-one |
2137583-04-9 | 95% | 0.25g |
$1235.0 | 2023-10-28 |
3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-5-one Related Literature
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
Additional information on 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-5-one
Introduction to 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo[4,5-cpyridine-5-one (CAS No. 2137583-04-9)
3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo[4,5-cpyridine-5-one (CAS No. 2137583-04-9) is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the spirocyclic imidazopyridine class, characterized by its unique spirocyclohexane core and fused imidazo[4,5-cpyridine ring system. The molecular architecture of this compound imparts distinct physicochemical properties, making it a promising candidate for further exploration in drug discovery and development.
The spirocyclohexane moiety in the molecular structure contributes to the rigidity and stability of the compound, which is often a desirable feature in drug candidates. This structural motif can enhance binding affinity and selectivity by providing a stable scaffold for interactions with biological targets. Additionally, the imidazo[4,5-cpyridine ring system introduces nitrogen-rich heterocycles that are well-known for their biological activity. These heterocycles are frequently found in bioactive molecules and have been extensively studied for their potential pharmacological effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets. Studies suggest that 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo[4,5-cpyridine-5-one exhibits promising interactions with enzymes and receptors involved in inflammatory pathways. This has led to its investigation as a potential therapeutic agent for conditions such as chronic inflammation and autoimmune diseases.
The synthesis of this compound involves multi-step organic transformations, including cyclization reactions and functional group modifications. The spirocyclic core is typically formed through intramolecular reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the imidazo[4,5-cpyridine moiety further complicates the synthetic route but is essential for achieving the desired biological activity.
In vitro studies have demonstrated that 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo[4,5-cpyridine-5-one exhibits inhibitory effects on several key enzymes implicated in disease pathways. For instance, preliminary data indicate that this compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and play a crucial role in inflammation. Additionally, it has shown potential as an antagonist of certain receptor targets, suggesting its utility in modulating signaling pathways associated with various diseases.
The pharmacokinetic properties of this compound are also under investigation. Preliminary pharmacokinetic studies suggest that it exhibits moderate solubility in water and lipids, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is critical for optimizing drug delivery systems and ensuring therapeutic efficacy.
One of the most exciting aspects of this compound is its potential for structure-based drug design. By leveraging high-resolution crystal structures of protein targets complexed with similar heterocyclic compounds, researchers can refine the structure of 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo[4,5-cpyridine-5-one to enhance its binding affinity and selectivity. This approach has been successfully applied in other drug discovery programs and holds great promise for developing next-generation therapeutics.
The role of imidazopyridine derivatives in medicinal chemistry cannot be overstated. These compounds have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo[4,5-cpyridine-5-one, particularly the spirocyclic core and fused heterocyclic system, make it an intriguing candidate for further exploration in these areas.
Future research directions include exploring synthetic modifications to optimize potency and reduce potential side effects. Additionally, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models before human trials can be initiated. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential to realize the full therapeutic potential of this novel molecule.
The development of new therapeutic agents remains a cornerstone of modern medicine. Compounds like 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo[4,5-cpyridine-5-one represent significant advancements in drug discovery efforts aimed at addressing unmet medical needs. As our understanding of biological pathways continues to evolve, so too will our ability to design molecules that precisely target disease-causing mechanisms.
2137583-04-9 (3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-5-one) Related Products
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)




